6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione

Catalog No.
S15733153
CAS No.
M.F
C21H25ClO5
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-t...

Product Name

6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione

IUPAC Name

6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H25ClO5

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3

InChI Key

NPSLCOWKFFNQKK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl

6-Chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione, commonly known as chloroprednisone, is a synthetic glucocorticoid with significant anti-inflammatory properties. It is a chlorinated derivative of prednisone and was first reported in 1960. The compound is characterized by the presence of a chlorine atom at the 6α position and hydroxyl groups at the 17 and 21 positions on the steroid backbone. Its molecular formula is C21H25ClO5C_{21}H_{25}ClO_{5} and it has a molecular mass of approximately 392.87 g/mol .

Chloroprednisone is utilized primarily in topical formulations to treat various inflammatory conditions due to its potent glucocorticoid activity. It binds to glucocorticoid receptors, modulating gene expression related to inflammation and immune responses .

Typical of steroid compounds:

  • Oxidation: Chloroprednisone can undergo oxidation to yield various oxidized derivatives, which may exhibit different biological activities.
  • Reduction: The compound can be reduced to form its reduced derivatives, affecting its pharmacological properties.
  • Substitution: The chlorine atom can be substituted with other functional groups under specific conditions, potentially altering its therapeutic profile .

These reactions are significant for both synthetic chemistry and medicinal applications, allowing for the development of new derivatives with enhanced efficacy or reduced side effects.

Chloroprednisone exhibits strong anti-inflammatory effects by binding to glucocorticoid receptors in target tissues. This binding activates or represses specific genes involved in inflammatory processes, leading to:

  • Reduction of Inflammation: Chloroprednisone decreases the production of pro-inflammatory cytokines and mediators.
  • Immunosuppressive Effects: It modulates immune responses, making it useful in treating autoimmune disorders.
  • Metabolic Effects: Like other glucocorticoids, it influences metabolism and can affect carbohydrate and protein metabolism .

Research indicates that chloroprednisone may also have potential applications beyond inflammation management, including effects on cellular processes and gene expression.

The synthesis of chloroprednisone typically involves chlorination of prednisone using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized for yield and purity:

  • Chlorination Reaction:
    • Prednisone is treated with a chlorinating agent in an appropriate solvent (e.g., dichloromethane).
    • The reaction is conducted under controlled temperature and time to ensure selective chlorination at the 6α position.
  • Purification:
    • Following the reaction, purification steps such as recrystallization or chromatography are employed to isolate chloroprednisone from by-products and unreacted materials.

This process can be scaled for industrial production while maintaining high purity levels suitable for pharmaceutical applications .

Chloroprednisone is primarily used in:

  • Topical Treatments: As an anti-inflammatory agent in creams and ointments for skin conditions like eczema and dermatitis.
  • Research: Serving as a reference compound in studies involving glucocorticoid analogs and their biological effects.
  • Pharmaceutical Development: Investigated for new formulations aimed at improving therapeutic efficacy while minimizing side effects .

Studies on chloroprednisone's interactions focus on its binding affinity to glucocorticoid receptors compared to other glucocorticoids. Its unique structure allows it to interact differently with various biological targets:

  • Receptor Binding: Chloroprednisone shows a distinct binding profile that may enhance its anti-inflammatory effectiveness relative to other compounds.
  • Drug Interactions: Investigations into how chloroprednisone interacts with other medications are essential for understanding potential synergies or antagonistic effects in therapeutic settings .

Chloroprednisone shares structural similarities with several other glucocorticoids. Here are some notable comparisons:

Compound NameKey CharacteristicsUnique Features
PrednisoneWidely used anti-inflammatory and immunosuppressantParent compound of chloroprednisone
DexamethasoneMore potent anti-inflammatory effectsLonger duration of action
FludrocortisoneMineralocorticoid activityPrimarily used for adrenal insufficiency
TriamcinoloneAnti-inflammatory properties similar to prednisoneDifferent ester forms available

Uniqueness of Chloroprednisone: Chloroprednisone's unique 6α-chloro modification alters its pharmacokinetic properties compared to these similar compounds, potentially influencing its potency, duration of action, and side effect profile .

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

392.1390516 g/mol

Monoisotopic Mass

392.1390516 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

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